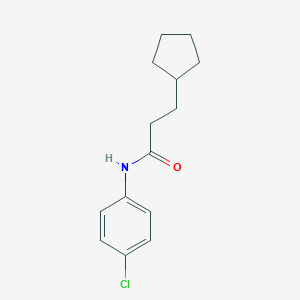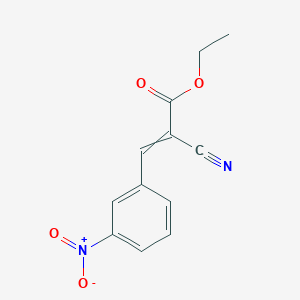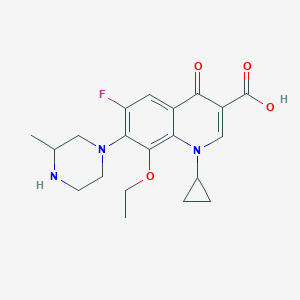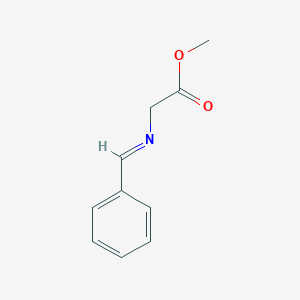
N-(4-chlorophenyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a synthetic compound that has been extensively researched in the field of neuroscience. This compound has shown promising results in the treatment of addiction and other neurological disorders. In
作用机制
N-(4-chlorophenyl)-3-cyclopentylpropanamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to changes in behavior and neural plasticity. The inhibition of HDACs by N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to lead to increased levels of histone acetylation, which is associated with changes in gene expression. This mechanism of action is detailed in the research conducted by Renthal et al. (2007).
生化和生理效应
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and drug self-administration. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are detailed in the research conducted by Romieu et al. (2008) and Malvaez et al. (2010).
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-3-cyclopentylpropanamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. However, one limitation of using this compound is its limited solubility in water, which can make dosing difficult.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-3-cyclopentylpropanamide. One direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-3-cyclopentylpropanamide to better understand its potential use in clinical settings.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-cyclopentylpropanamide is a promising compound for the treatment of addiction and other neurological disorders. Its specificity for HDAC inhibition allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. Further research is needed to explore its potential use in the treatment of other neurological disorders and to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity.
合成方法
The synthesis of N-(4-chlorophenyl)-3-cyclopentylpropanamide involves the reaction between 4-chlorobenzoyl chloride and cyclopentylmagnesium bromide, followed by a reaction with isobutylamine. This process is detailed in the research conducted by Carroll et al. (2006).
科学研究应用
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been extensively researched for its potential use in the treatment of addiction, specifically cocaine and opioid addiction. It has also shown potential in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
属性
CAS 编号 |
142810-52-4 |
|---|---|
产品名称 |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H,16,17) |
InChI 键 |
ZAXMBJWSNOQZMH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)








![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
